1-Penten-3-one, 4-methyl-1-phenyl-

Catalog No.
S12451914
CAS No.
3160-32-5
M.F
C12H14O
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Penten-3-one, 4-methyl-1-phenyl-

CAS Number

3160-32-5

Product Name

1-Penten-3-one, 4-methyl-1-phenyl-

IUPAC Name

(E)-4-methyl-1-phenylpent-1-en-3-one

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+

InChI Key

CAXIQKXPSQYDIR-CMDGGOBGSA-N

Canonical SMILES

CC(C)C(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CC(C)C(=O)/C=C/C1=CC=CC=C1

1-Penten-3-one, 4-methyl-1-phenyl- is an organic compound with the molecular formula C12H14OC_{12}H_{14}O and a molecular weight of approximately 174.24 g/mol. It is characterized by a carbonyl group (ketone) and a vinyl group, which contribute to its reactivity and utility in various chemical applications. The compound is also known by other names, including 4-Methyl-1-penten-3-one and Isopropyl vinyl ketone . Its structure features a five-membered carbon chain with a methyl and phenyl substituent, making it a unique member of the ketone family.

Typical of unsaturated ketones. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Aldol Condensation: This compound can participate in aldol reactions, where it reacts with another carbonyl compound to form β-hydroxy ketones.
  • Hydrogenation: The double bond present in the structure can be hydrogenated to form saturated compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

  • Antimicrobial Agents: Some studies suggest that similar compounds may possess antibacterial or antifungal properties.
  • Cytotoxic Effects: Certain derivatives have shown cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy.

Further research is necessary to elucidate the specific biological effects of this compound.

Several methods can be employed to synthesize 1-Penten-3-one, 4-methyl-1-phenyl-. Common approaches include:

  • Alkylation Reactions: Utilizing alkyl halides and appropriate bases to form the desired carbon chain.
  • Condensation Reactions: Condensing acetone derivatives with phenylacetylene under acidic conditions to yield the target compound.
  • Catalytic Methods: Employing transition metal catalysts for selective hydrogenation or other transformations that can introduce the vinyl group.

These methods provide synthetic pathways that are adaptable based on available reagents and desired yields.

1-Penten-3-one, 4-methyl-1-phenyl- finds applications in various fields:

  • Flavor and Fragrance Industry: Its unique aroma profile makes it suitable for use in perfumes and flavoring agents.
  • Pharmaceuticals: Potential intermediates in the synthesis of bioactive compounds.
  • Polymer Chemistry: Used as a monomer or additive in polymer formulations to enhance properties such as flexibility and durability.

The versatility of this compound allows for its integration into multiple industrial applications.

Interaction studies involving 1-Penten-3-one, 4-methyl-1-phenyl- primarily focus on its reactivity with other chemical species. Investigations may include:

  • Reactivity with Nucleophiles: Understanding how this compound interacts with various nucleophiles can provide insights into its potential uses in organic synthesis.
  • Stability Studies: Evaluating how environmental factors like temperature and pH affect its stability and reactivity.

Such studies are essential for determining safe handling procedures and optimizing its use in industrial applications.

Several compounds share structural similarities with 1-Penten-3-one, 4-methyl-1-phenyl-. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
3-Penten-1-one, 4-methyl-1-phenylC12H14OSimilar structure but different position of double bond
1-Penten-3-one, 4,4-dimethyl-1-phenylC14H18OAdditional methyl groups providing different reactivity
(1E)-1-phenyl-1-penten-3-oneC11H12OLacks one methyl group; different physical properties

These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of 1-Penten-3-one, 4-methyl-1-phenyl-. Each variant presents distinct reactivity patterns and potential applications based on their structural differences.

The α-bromination-dehydration route remains a cornerstone for synthesizing α,β-unsaturated ketones like 1-penten-3-one, 4-methyl-1-phenyl-. This two-step process involves halogenation at the α-carbon of a precursor ketone followed by base-mediated elimination of hydrogen bromide (HBr).

Mechanism of α-Bromination

α-Bromination typically employs acid catalysis to generate an enol intermediate, which reacts with electrophilic bromine. For instance, cyclic ketones undergo bromination using N-bromosuccinimide (NBS) in the presence of ammonium acetate (NH₄OAc) as a neutral catalyst. In ethereal solvents like diethyl ether, this system achieves high yields of α-bromo ketones at ambient temperatures. Acyclic analogues, however, require higher temperatures (80°C) and nonpolar solvents such as carbon tetrachloride to minimize side reactions. The enol-mediated mechanism proceeds via protonation of the carbonyl oxygen, followed by deprotonation at the α-position to form a nucleophilic enol. Subsequent bromine attack generates an oxonium ion intermediate, which deprotonates to yield the α-brominated product.

Dehydrobromination to Enones

The α-bromo ketone intermediate undergoes dehydrobromination to form the conjugated enone. Pyridine or lithium carbonate in dimethyl sulfoxide (DMSO) efficiently removes HBr, as demonstrated in the synthesis of apoverbenone from a sterically hindered bromo-ketone. This elimination step is highly sensitive to base strength and reaction temperature. For example, lithium bromide and lithium carbonate in DMSO at elevated temperatures promote selective HBr elimination while preserving the carbonyl functionality. The stereoelectronic requirements of the transition state favor antiperiplanar geometry between the β-hydrogen and the leaving bromine atom, ensuring regioselective formation of the α,β-unsaturated system.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

174.104465066 g/mol

Monoisotopic Mass

174.104465066 g/mol

Heavy Atom Count

13

UNII

YXK7U33A62

General Manufacturing Information

1-Penten-3-one, 4-methyl-1-phenyl-: INACTIVE

Dates

Last modified: 08-09-2024

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